NG25 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

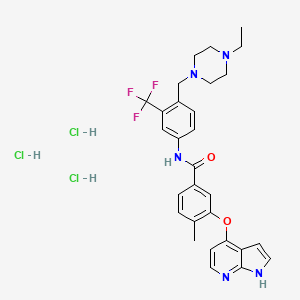

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIOJVPRHIAONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl3F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of NG25 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 trihydrochloride is a potent, type II ATP-competitive inhibitor primarily targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2 or GCK).[1][2][3] Its mechanism of action revolves around the modulation of key inflammatory and cell survival signaling pathways, making it a valuable tool for research in oncology and immunology. This document provides an in-depth overview of the molecular mechanism, kinase selectivity profile, and cellular effects of NG25, supported by experimental data and methodologies.

Core Mechanism of Action: Dual Inhibition of TAK1 and MAP4K2

NG25 functions as a dual inhibitor of TAK1 and MAP4K2, two critical kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][3] As a type II inhibitor, NG25 stabilizes the "DFG-out" inactive conformation of the kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This contrasts with type I inhibitors that bind to the active "DFG-in" conformation.

The primary targets of NG25 are:

-

TAK1 (MAP3K7): A key mediator in the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) signaling.[1][4] By inhibiting TAK1, NG25 effectively blocks the downstream activation of the Nuclear Factor-kappa B (NF-κB) and p38/JNK MAPK pathways.[2]

-

MAP4K2 (GCK): A member of the germinal center kinase family, involved in the c-Jun N-terminal Kinase (JNK) signaling pathway.

The inhibition of these kinases by NG25 leads to the suppression of inflammatory responses and can induce apoptosis in cancer cells.[3]

Kinase Selectivity Profile

While NG25 is a potent inhibitor of TAK1 and MAP4K2, it also exhibits activity against a range of other kinases. This polypharmacological profile is crucial for understanding its cellular effects. The inhibitory activity of NG25 across various kinases has been determined through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Table 1: In Vitro Kinase Inhibition Profile of NG25

| Kinase Target | IC50 (nM) | Reference(s) |

| LYN | 12.9 | [3] |

| MAP4K2 (GCK) | 21.7 - 22 | [1][2][3] |

| CSK | 56 | [1] |

| ABL | 75.2 | [3] |

| FER | 82 | [1] |

| p38α (MAPK14) | 102 | [1] |

| SRC | 113 | [1] |

| TAK1 (MAP3K7) | 149 | [1][2][3] |

Signaling Pathways Modulated by NG25

The inhibitory action of NG25 on TAK1 and MAP4K2 has significant downstream consequences on cellular signaling pathways, most notably the TLR/NF-κB pathway.

Inhibition of the Toll-Like Receptor (TLR) Signaling Pathway

Toll-like receptors are crucial components of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs initiate a signaling cascade that leads to the production of inflammatory cytokines and type I interferons (IFNs). TAK1 is a critical node in this pathway, acting downstream of the MyD88 and TRIF adaptor proteins to activate the IKK complex (IKKα, IKKβ, IKKγ/NEMO).

NG25's inhibition of TAK1 disrupts this cascade, preventing the phosphorylation and subsequent activation of the IKK complex.[1] This, in turn, inhibits the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB transcription factor remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1]

Specifically, NG25 has been shown to potently inhibit the activation of IKKβ by TLR7 and TLR9 agonists and prevent the secretion of type 1 IFNs induced by these ligands.[1]

Figure 1: Simplified schematic of NG25-mediated inhibition of the TLR/NF-κB signaling pathway.

Experimental Protocols

The characterization of NG25's mechanism of action has been elucidated through a series of biochemical and cellular assays.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency (IC50) of NG25 against a panel of kinases.

Methodology (based on Invitrogen SelectScreen Kinase Profiling Service):

-

Enzyme and Substrate Preparation: Recombinant kinases are purified and prepared in a suitable reaction buffer. A corresponding specific peptide or protein substrate is also prepared.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP (at a concentration typically near the Km for each kinase) are combined in the wells of a microtiter plate. The reaction is initiated by the addition of the compound dilutions.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods such as:

-

Radiometric assays: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assays

Objective: To assess the effect of NG25 on signaling pathways within a cellular context.

4.2.1. Western Blotting for Phosphoprotein Analysis

Objective: To measure the inhibition of downstream signaling events by NG25.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., L929 mouse fibrosarcoma cells) is cultured to a suitable confluency.[1] The cells are then pre-treated with various concentrations of NG25 or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

-

Stimulation: The cells are stimulated with an appropriate agonist (e.g., TNF-α) to activate the target pathway.[1]

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IKKα/β, phospho-p38, phospho-JNK) and total protein levels as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of NG25 on protein phosphorylation.

4.2.2. Cytokine Secretion Assay

Objective: To measure the effect of NG25 on the production and secretion of inflammatory cytokines.

Methodology (based on ELISA):

-

Cell Culture and Treatment: Plasmacytoid dendritic cells (e.g., Gen2.2 cells) are cultured and pre-treated with NG25.[1]

-

Stimulation: The cells are stimulated with TLR agonists (e.g., CpG-A, CpG-B for TLR9; CL097 for TLR7) to induce cytokine production.[1]

-

Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

A capture antibody specific for the cytokine of interest (e.g., IFN-α, IFN-β) is coated onto the wells of a microplate.

-

The collected supernatants are added to the wells, and the cytokine binds to the capture antibody.

-

A detection antibody, also specific for the cytokine but conjugated to an enzyme (e.g., HRP), is added.

-

A substrate for the enzyme is added, resulting in a colorimetric change that is proportional to the amount of cytokine present.

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in each sample is determined by comparison to a standard curve.

Experimental Workflow

The general workflow for characterizing a kinase inhibitor like NG25 involves a multi-step process from initial screening to cellular validation.

Figure 2: General experimental workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a well-characterized dual inhibitor of TAK1 and MAP4K2 with a broader kinase selectivity profile. Its primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, particularly the TLR/NF-κB axis, through the direct inhibition of TAK1. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of NG25's molecular interactions and cellular effects, establishing it as a valuable chemical probe for studying MAPK and inflammatory signaling and as a potential starting point for the development of therapeutic agents.

References

NG25 Trihydrochloride: A Dual Inhibitor of TAK1 and MAP4K2 for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NG25 trihydrochloride has emerged as a potent, type II ATP-competitive inhibitor targeting both Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] This dual inhibitory activity positions NG25 as a valuable tool for interrogating the complex signaling networks governed by these kinases and as a potential therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of NG25, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization and application.

Introduction to TAK1 and MAP4K2 Signaling

TAK1 (MAP3K7) is a crucial upstream kinase in the MAP kinase signaling cascade, playing a pivotal role in the activation of NF-κB, JNK, and p38 MAPK pathways in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] Dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and cancers.

MAP4K2, also known as Germinal Center Kinase (GCK), is a member of the Ste20-like kinase family. It functions as an upstream activator of the JNK signaling pathway and has been implicated in immune responses and cancer.

The dual inhibition of both TAK1 and MAP4K2 by NG25 offers a unique opportunity to simultaneously modulate multiple downstream inflammatory and pro-survival pathways, potentially leading to synergistic therapeutic effects.

Quantitative Inhibitory Profile of this compound

NG25 demonstrates potent inhibitory activity against TAK1 and MAP4K2. Its broader kinase selectivity profile reveals activity against other kinases, which should be considered in experimental design and interpretation.

| Kinase Target | IC50 (nM) | Reference |

| MAP4K2 | 21.7 | [5][6] |

| TAK1 | 149 | [5][6] |

| LYN | 12.9 | [6] |

| CSK | 56.4 | [6] |

| FER | 82.3 | [6] |

| p38α | 102 | [6] |

| ABL | 75.2 | [6] |

| ARG | 113 | [6] |

| SRC | 113 | [6] |

Signaling Pathways Modulated by NG25

NG25 exerts its effects by inhibiting TAK1 and MAP4K2, thereby blocking downstream signaling cascades. The following diagram illustrates the key pathways affected by NG25.

Caption: NG25 inhibits TAK1 and MAP4K2, blocking inflammatory and stress signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from the methods used in the initial characterization of NG25.[2]

Objective: To determine the IC50 of NG25 against TAK1 and MAP4K2.

Materials:

-

Recombinant human TAK1/TAB1 and MAP4K2 enzymes

-

ATP

-

Kinase-specific peptide substrate

-

This compound

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of NG25 in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and NG25 at various concentrations.

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the logarithm of the NG25 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Western Blot Analysis

This protocol is based on studies investigating the effect of NG25 on downstream signaling in cancer cells.[3]

Objective: To assess the effect of NG25 on the phosphorylation of TAK1 and MAP4K2 downstream targets (e.g., p38, IκBα).

Materials:

-

Cell line of interest (e.g., breast cancer cell lines T-47D, MCF7)[6]

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., Doxorubicin)[3]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of NG25 or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., 20 µM Doxorubicin) for the desired time points (e.g., 0, 2, 4, 6 hours).[6]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow for Evaluating NG25 Efficacy

The following diagram outlines a typical workflow for assessing the biological activity of NG25.

Caption: A stepwise approach to characterizing the efficacy of NG25.

Conclusion

This compound is a powerful research tool for dissecting the roles of TAK1 and MAP4K2 in cellular signaling. Its dual inhibitory nature presents a compelling rationale for its further investigation as a therapeutic candidate in diseases driven by aberrant activity of these kinases. The data and protocols presented in this guide are intended to facilitate such research and development efforts.

References

- 1. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

NG25 Trihydrochloride: A Technical Guide to its Biochemical and Physiological Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG25 trihydrochloride is a potent, type II kinase inhibitor with significant activity against Transforming Growth factor-β-activated Kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). Its ability to modulate key signaling pathways, particularly the MAPK and NF-κB cascades, has positioned it as a valuable tool for research in oncology and neuroprotection. This technical guide provides an in-depth overview of the biochemical and physiological actions of NG25, including quantitative data on its kinase selectivity, detailed experimental protocols for its study, and visualizations of its mechanism of action.

Biochemical Actions: Kinase Inhibition Profile

NG25 functions as a dual inhibitor of TAK1 and MAP4K2.[1] Its inhibitory activity is not limited to these primary targets; it also demonstrates potent suppression of several other kinases. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 (nM) |

| LYN | 12.9 |

| MAP4K2 | 21.7 |

| CSK | 56.4 |

| ABL | 75.2 |

| FER | 82.3 |

| p38α | 102 |

| SRC | 113 |

| TAK1 | 149 |

Data sourced from multiple kinase profiling assays.[1]

Physiological Actions and Therapeutic Potential

The inhibitory action of NG25 on TAK1 and its downstream signaling pathways translates into significant physiological effects, with potential therapeutic applications in cancer and neuroprotection.

Oncology: Suppression of KRAS-Mutant Colorectal Cancer

In KRAS-mutant colorectal cancer cells, NG25 has been shown to inhibit proliferation and induce caspase-dependent apoptosis.[2] This is achieved by blocking TAK1-mediated activation of the MAPK (ERK, JNK, p38) and NF-κB signaling pathways. The inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins such as XIAP, creating a positive feedback loop that further promotes apoptosis.

Neuroprotection: Amelioration of Hypoxic-Ischemic Brain Injury

In a neonatal rat model of hypoxia-ischemia, intracerebroventricular administration of NG25 demonstrated significant neuroprotective effects. NG25 treatment was found to inhibit the TAK1/c-Jun N-terminal kinases (JNK) pathway, leading to a reduction in neuronal apoptosis in the brain cortex.[3]

Signaling Pathways Modulated by NG25

The primary mechanism of action of NG25 is the inhibition of TAK1, a key kinase in the MAPK and NF-κB signaling cascades.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the actions of NG25. Note: These are standardized protocols; specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and/or other compounds) for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

Western Blot Analysis for TAK1 Pathway Activation

This protocol is used to detect the phosphorylation status of TAK1 and its downstream targets.

-

Cell Treatment and Lysis: Treat cells with NG25 and/or a stimulant (e.g., TNF-α) for the appropriate duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TAK1, total TAK1, phospho-JNK, etc., overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7][8]

In Vivo Neonatal Hypoxia-Ischemia Rat Model

This model is used to evaluate the neuroprotective effects of NG25.

-

Surgical Procedure: On postnatal day 7 (P7), ligate the left common carotid artery of rat pups under isoflurane anesthesia.[3]

-

Hypoxic Exposure: Allow the pups to recover for 1-2 hours, then place them in a hypoxic chamber with 8% oxygen and 92% nitrogen for 2-2.5 hours.[3]

-

NG25 Administration: Administer this compound via intracerebroventricular injection at a specified time point before or after the hypoxic-ischemic insult.

-

Tissue Collection and Analysis: At a designated time post-insult, sacrifice the animals and perfuse the brains. Collect brain tissue for analysis, such as Western blotting for apoptotic and signaling proteins or immunohistochemistry for neuronal damage markers.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TAK1 and MAP4K2 in cellular signaling. Its demonstrated efficacy in preclinical models of cancer and neuroprotection highlights its potential for further therapeutic development. The data and protocols presented in this guide are intended to facilitate further research into the biochemical and physiological actions of this potent kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Modulatory Effects of NG25 Trihydrochloride on the Hippo Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential modulatory effects of NG25 trihydrochloride on the Hippo signaling pathway. While direct studies are not yet available, this document synthesizes existing literature to propose a scientifically grounded mechanism of action. NG25, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), is hypothesized to indirectly influence the Hippo pathway primarily through its inhibition of MAP4K2. This guide presents the quantitative data on NG25's kinase selectivity, details the experimental protocols to investigate its effects on Hippo signaling, and provides visual diagrams of the proposed signaling cascades and experimental workflows.

Proposed Mechanism of Action: NG25 and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of tissue growth, cell proliferation, and apoptosis. Its core components include the kinase cascade of MST1/2 and LATS1/2, which act to phosphorylate and inactivate the downstream transcriptional co-activators YAP and TAZ.[1][2][3] Recent evidence has expanded this canonical view, demonstrating that MAP4K family kinases, including MAP4K2, function in parallel to MST1/2 to directly activate LATS1/2 kinases.[4][5][6][7][8][9][10][11]

NG25 is a multi-kinase inhibitor with high potency against TAK1 and MAP4K2. Based on the established role of MAP4K2 in activating the Hippo pathway, we propose that This compound can indirectly inhibit the Hippo pathway by suppressing the activity of MAP4K2 . This inhibition would lead to a reduction in LATS1/2 phosphorylation and activation. Consequently, the unphosphorylated, active forms of YAP and TAZ would translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of their target genes, which are often associated with cell proliferation and survival.

Furthermore, NG25's primary target, TAK1, is a key node in several signaling pathways that exhibit crosstalk with the Hippo pathway, including NF-κB, JNK, and p38 MAPK signaling.[12][13][14][15][16] For instance, a reciprocal antagonism between YAP/TAZ and NF-κB has been reported, where YAP can suppress NF-κB signaling.[2][16][17][18] By inhibiting TAK1, NG25 could modulate these interconnected pathways, leading to a more complex, multifaceted regulation of Hippo signaling.

This guide provides the necessary tools for researchers to experimentally validate these proposed mechanisms.

Data Presentation: Kinase Inhibitory Profile of NG25

The following table summarizes the known in vitro kinase inhibitory activities of NG25. This data is crucial for designing experiments and interpreting results related to its effects on the Hippo pathway and other signaling cascades.

| Kinase Target | IC50 (nM) | Reference |

| TAK1 | 149 | [4] |

| MAP4K2 | 21.7 | [4] |

| LYN | 12.9 | [4] |

| Abl | 75.2 | [4] |

| MAP4K4 | Not specified | |

| MINK1 | Not specified | |

| TNIK | Not specified |

Note: Specific IC50 values for NG25 against other MAP4K family members (MAP4K4, MINK1, TNIK) are not publicly available and would require experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the effects of this compound on the Hippo signaling pathway.

Preparation of this compound Stock Solution

This compound is a white to beige powder that is soluble in water (up to 5 mg/mL). It is light-sensitive and should be stored protected from light at 2-8°C.

-

Materials:

-

This compound powder (CAS: 1315355-93-1)

-

Sterile, nuclease-free water

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 6.47 mg of this compound (Molecular Weight: 646.96 g/mol ) in 1 mL of sterile water.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

-

In Vitro MAP4K2 Kinase Assay

This assay will determine the direct inhibitory effect of NG25 on MAP4K2 kinase activity.

-

Materials:

-

Recombinant active MAP4K2 kinase

-

Recombinant LATS1 or a peptide substrate for MAP4K2

-

ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

-

This compound stock solution

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant MAP4K2 kinase to each well.

-

Add the serially diluted NG25 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate (recombinant LATS1 or peptide) and ATP to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each NG25 concentration and determine the IC50 value.

-

Western Blot Analysis of LATS1/2 and YAP Phosphorylation

This experiment will assess the effect of NG25 on the phosphorylation status of key Hippo pathway components in a cellular context.

-

Materials:

-

Cell line of interest (e.g., HEK293A, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-LATS1 (Thr1079), anti-LATS1, anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1, 6, 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Immunofluorescence for YAP/TAZ Nuclear Translocation

This assay will visualize the subcellular localization of YAP/TAZ in response to NG25 treatment.

-

Materials:

-

Cells seeded on glass coverslips in 24-well plates

-

This compound

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies: anti-YAP or anti-TAZ

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

-

Procedure:

-

Treat cells on coverslips with different concentrations of NG25 for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking solution for 1 hour.

-

Incubate with the primary antibody against YAP or TAZ overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP/TAZ.

-

TEAD-Dependent Reporter Assay

This assay will measure the transcriptional activity of the YAP/TAZ-TEAD complex following NG25 treatment.

-

Materials:

-

Cells co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control Renilla luciferase plasmid.

-

This compound

-

Dual-Luciferase Reporter Assay System

-

-

Procedure:

-

Transfect the cells with the reporter plasmids.

-

After 24 hours, treat the cells with various concentrations of NG25.

-

After the desired treatment period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism of NG25 action on the Hippo pathway.

Caption: General experimental workflow to study NG25's effect on Hippo signaling.

Conclusion

While direct evidence is pending, the inhibition of MAP4K2 by this compound presents a compelling, testable hypothesis for its indirect modulation of the Hippo signaling pathway. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to investigate this novel interaction. Elucidating the relationship between NG25 and the Hippo pathway could open new avenues for therapeutic intervention in diseases where this pathway is dysregulated, such as cancer.

References

- 1. Role of Hippo-YAP1/TAZ pathway and its crosstalk in cardiac biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 6. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Innate immune and proinflammatory signals activate the Hippo pathway via a Tak1-STRIPAK-Tao axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Crosstalk Between Hippo-YAP Pathway and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Reciprocal inhibition of YAP/TAZ and NF-κB regulates osteoarthritic cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [scholarship.miami.edu]

- 18. NG25 三盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

The Cellular Effects of LATS1/2 Inhibition: A Technical Guide with a Profile of the TAK1 Inhibitor NG25

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regulation of cellular proliferation, apoptosis, and differentiation is critical in both normal physiology and pathological states such as cancer. The Hippo signaling pathway, with its core kinases LATS1 and LATS2, is a pivotal regulator of these processes. Concurrently, the TAK1 signaling pathway plays a crucial role in inflammation, immunity, and cell survival. This technical guide provides an in-depth analysis of the cellular consequences of inhibiting the LATS1/2 kinases and, separately, the effects of the compound NG25.

It is a common misconception that NG25 is a direct inhibitor of LATS1/2. This document clarifies that NG25 is a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] The cellular effects of NG25 are mediated through the inhibition of the TAK1 pathway, primarily impacting NF-κB and MAPK signaling.[3][4][5]

This guide is structured into two main sections to provide clear and accurate information. The first section details the established cellular effects and mechanisms of the TAK1 inhibitor, NG25. The second section provides a comprehensive overview of the cellular effects observed upon direct inhibition of LATS1/2, a key component of the Hippo pathway, using established selective inhibitors as a reference.

Section 1: Cellular Effects of the TAK1 Inhibitor NG25

NG25 is a small molecule inhibitor that primarily targets TAK1, a key kinase that integrates signals from various cytokines and stress stimuli to activate downstream pathways critical for cell survival and inflammation.[6]

Core Cellular Effects of NG25

Inhibition of TAK1 by NG25 leads to several key cellular outcomes, primarily the suppression of pro-survival signaling and the induction of apoptosis, particularly in cancer cells.

-

Inhibition of Cell Proliferation and Viability: NG25 has been shown to reduce the viability of various cancer cell lines in a dose-dependent manner.[1] This effect is particularly pronounced in cells with mutations that render them dependent on TAK1 signaling, such as KRAS-mutant colorectal cancer cells.[4]

-

Induction of Apoptosis: NG25 induces caspase-dependent apoptosis.[4] By inhibiting TAK1, NG25 blocks the activation of the pro-survival NF-κB pathway, shifting the cellular balance towards apoptosis.[3][4] This is often observed through the cleavage of PARP and caspases 3 and 7.[7]

-

Inhibition of NF-κB and MAPK Signaling: The primary mechanism of NG25 action is the blockage of TAK1-mediated phosphorylation and activation of the IKK complex (leading to NF-κB activation) and MAPKs such as p38 and JNK.[3][4][8]

Data Presentation: Quantitative Effects of NG25

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of NG25.

| Table 1: In Vitro Kinase Inhibitory Activity of NG25 | |

| Target Kinase | IC₅₀ (nM) |

| TAK1 | 149 |

| MAP4K2 | 21.7 |

| LYN | 12.9 |

| CSK | 56.4 |

| FER | 82.3 |

| p38α | 102 |

| ABL | 75.2 |

| SRC | 113 |

| Data sourced from MedChemExpress product information.[1] |

| Table 2: Effect of NG25 on Breast Cancer Cell Viability | |

| Cell Line | Treatment |

| T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 | NG25 (dose-dependent) |

| T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 | Doxorubicin (1 µM) + NG25 (2 µM) |

| NG25 sensitizes breast cancer cells to doxorubicin-mediated cytotoxicity.[1][7][8] |

Mandatory Visualization: NG25 Signaling Pathway

Caption: TAK1 signaling pathway and the inhibitory action of NG25.

Experimental Protocols

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of NG25 or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Treatment: Seed and treat cells with NG25 in a 96-well white-walled plate suitable for luminescence readings.

-

Reagent Addition: After the treatment period, add a Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes to allow for caspase cleavage of the substrate and generation of a luminescent signal.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Normalize the signal to a control group to determine the fold induction of caspase-3/7 activity, indicative of apoptosis.[9]

-

Cell Treatment and Lysis: Pre-treat cells with NG25 for 1-2 hours, then stimulate with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for 15-30 minutes. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, phospho-JNK, IκBα, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Section 2: Cellular Effects of Direct LATS1/2 Inhibition

LATS1 and LATS2 are core serine/threonine kinases of the Hippo pathway, a critical signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[11][12] LATS1/2 act as tumor suppressors by phosphorylating and inactivating the oncoproteins YAP and TAZ.[13][14] Therefore, inhibiting LATS1/2 is a strategy being explored to promote tissue regeneration.[15][16]

Core Cellular Effects of LATS1/2 Inhibition

Direct pharmacological inhibition of LATS1/2 kinase activity leads to the activation of its downstream effectors, YAP and TAZ.

-

Decreased YAP/TAZ Phosphorylation: The most direct consequence of LATS1/2 inhibition is the reduction of YAP and TAZ phosphorylation at key serine residues (e.g., S127 on YAP).[14][17]

-

YAP/TAZ Nuclear Translocation and Accumulation: Unphosphorylated YAP/TAZ translocates from the cytoplasm into the nucleus.[15][18]

-

Increased Cell Proliferation: In the nucleus, YAP/TAZ associate with TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[19] This effect is particularly notable in promoting cell growth under 3D culture conditions.[18]

-

Promotion of Tissue Regeneration: By stimulating cell proliferation, LATS1/2 inhibitors have shown potential in augmenting tissue repair and regeneration in preclinical models of liver and intestinal injury.[16]

Data Presentation: Quantitative Effects of LATS1/2 Inhibitors

The following table summarizes data for a representative selective LATS1/2 inhibitor, GA-017.

| Table 3: In Vitro Kinase Inhibitory Activity of GA-017 | |

| Target Kinase | IC₅₀ (nM) |

| LATS1 | 4.10 ± 0.79 |

| LATS2 | 3.92 ± 0.42 |

| Data from a study on small molecule LATS kinase inhibitors.[18] |

| Table 4: Cellular Effects of LATS1/2 Inhibitor GA-017 | |

| Cell Type / Condition | Treatment |

| SKOV3 cells (3D culture) | 10 µM GA-017 |

| Various cell types (spheroid culture) | GA-017 |

| Mouse intestinal organoids | GA-017 |

| Data from a study on small molecule LATS kinase inhibitors.[18] |

Mandatory Visualization: LATS1/2 Inhibition and Hippo Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NG25 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NG25, a Dual Inhibitor of TAK1 and MAP4K2, Enhances Doxorubicin-mediated Apoptosis in Breast Cancer | MedChemExpress [medchemexpress.eu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. scispace.com [scispace.com]

- 14. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological targeting of large tumor suppressor kinases (LATS) 1 and 2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression [frontiersin.org]

- 18. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear phosphoinositide signaling promotes YAP/TAZ-TEAD transcriptional activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of YAP/TAZ in NG25-Mediated Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential interplay between the small molecule inhibitor NG25 and the Hippo-YAP/TAZ signaling pathway. NG25 is a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). While direct evidence linking NG25 to YAP/TAZ is emerging, the established role of TAK1 as a regulator of the Hippo pathway provides a strong rationale for investigating this connection. This document outlines the hypothetical mechanisms, key experimental protocols, and quantitative data to guide research in this area.

Introduction: The YAP/TAZ Signaling Nexus and the Potential Impact of NG25

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its core components, the kinases MST1/2 and LATS1/2, act to phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Upon inactivation, YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. However, when the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family, to drive the expression of genes that promote cell growth, proliferation, and inhibit apoptosis. Dysregulation of the Hippo-YAP/TAZ pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

NG25, by inhibiting TAK1, presents a potential avenue for modulating YAP/TAZ activity. TAK1 has been implicated in the regulation of the Hippo pathway through multiple proposed mechanisms, creating a compelling hypothesis for the indirect effects of NG25 on YAP/TAZ signaling.

Proposed Signaling Pathways and Experimental Workflow

To elucidate the effects of NG25 on the YAP/TAZ pathway, a series of experiments can be designed to investigate the proposed signaling cascades and cellular outcomes.

Technical Guide: A Framework for Assessing the Impact of Novel Compounds on Cardiomyocyte Proliferation

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the specific effects of a compound designated "NG25 trihydrochloride" on cardiomyocyte proliferation is not available. This guide, therefore, provides a comprehensive framework and detailed protocols for evaluating the pro-proliferative potential of any novel compound of interest, using the designation "Compound X" as a placeholder. This document is intended to serve as a technical guide for researchers in the field of cardiac regeneration.

Introduction

The adult mammalian heart has a very limited capacity for regeneration, primarily due to the withdrawal of cardiomyocytes from the cell cycle shortly after birth.[1][2] The loss of cardiomyocytes following an injury, such as a myocardial infarction, leads to the formation of non-contractile scar tissue and can progress to heart failure.[3] A key therapeutic goal in regenerative cardiology is to stimulate the proliferation of existing cardiomyocytes to replace lost tissue and restore cardiac function.[4]

This technical guide outlines a systematic approach to investigate the potential of a novel small molecule, "Compound X," to induce cardiomyocyte proliferation. It provides detailed experimental protocols, frameworks for data presentation, and visualizations of key signaling pathways and workflows relevant to the study of cardiomyocyte cell cycle re-entry.

Experimental Protocols

Isolation and Culture of Neonatal Rat Cardiomyocytes (NRCMs)

This protocol is adapted from standard methods for primary cardiomyocyte isolation.

Methodology:

-

Heart Isolation: Euthanize 1-2 day old Sprague-Dawley rat pups in accordance with institutional guidelines. Excise the hearts under sterile conditions and place them in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Tissue Digestion: Mince the ventricular tissue and subject it to enzymatic digestion. This is typically done using multiple rounds of incubation with a solution containing trypsin and collagenase II at 37°C.[5]

-

Cell Dissociation and Pre-plating: Neutralize the enzyme activity with culture medium containing fetal bovine serum (FBS). Dissociate the tissue into a single-cell suspension. To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours. During this time, cardiac fibroblasts will preferentially adhere to the dish.[6]

-

Cardiomyocyte Plating: Collect the non-adherent cell suspension, which is enriched in cardiomyocytes, and plate the cells onto dishes coated with an extracellular matrix component like fibronectin or laminin to support attachment and viability.[6]

-

Cell Culture: Culture the NRCMs in a suitable medium, such as DMEM supplemented with FBS and bromodeoxyuridine (BrdU) to inhibit the proliferation of any remaining non-cardiomyocytes. After 24-48 hours, cells should be visibly beating. Switch to a serum-free medium for at least 12 hours before treating with "Compound X" to establish a baseline quiescent state.[6][7]

Cardiomyocyte Proliferation Assays

Methodology:

-

Compound Treatment: Treat quiescent NRCMs with varying concentrations of "Compound X" for a predetermined duration (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known pro-proliferative agent like FGF1) and a vehicle control (e.g., DMSO).

-

EdU Incorporation Assay: Two hours before the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis (S-phase).

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like Triton X-100.

-

Perform the EdU click reaction using a fluorescently labeled azide to visualize EdU incorporation.

-

Co-stain for cardiomyocyte-specific markers, such as cardiac Troponin T (cTnT), to confirm cell identity.

-

Co-stain for proliferation markers like Ki-67 (present throughout the active cell cycle phases) or Phospho-Histone H3 (pH3, a marker for the G2/M phase).[7]

-

Stain nuclei with DAPI.

-

-

Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of cTnT-positive cells that are also positive for EdU, Ki-67, or pH3.

Western Blot Analysis for Cell Cycle Proteins

Methodology:

-

Protein Extraction: Following treatment with "Compound X," lyse the cardiomyocyte cultures and extract total protein.

-

Quantification: Determine protein concentration using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin D2, CDK4, p21, p27) and signaling proteins (e.g., phosphorylated and total forms of ERK, Akt, YAP). Use an antibody against a housekeeping protein like GAPDH for loading control.

-

Detection and Analysis: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.

Data Presentation

Quantitative data should be organized into clear, concise tables to facilitate comparison and interpretation.

Table 1: Dose-Response Effect of Compound X on Cardiomyocyte Proliferation Markers (48h Treatment)

| Compound X Conc. (µM) | % EdU+ cTnT+ Cells (Mean ± SD) | % Ki-67+ cTnT+ Cells (Mean ± SD) | % pH3+ cTnT+ Cells (Mean ± SD) |

| Vehicle Control | |||

| 0.1 | |||

| 1.0 | |||

| 10.0 | |||

| Positive Control |

Table 2: Time-Course Effect of Compound X (10 µM) on Cardiomyocyte Proliferation

| Time Point (hours) | % EdU+ cTnT+ Cells (Mean ± SD) |

| 0 | |

| 12 | |

| 24 | |

| 48 | |

| 72 |

Table 3: Effect of Compound X (10 µM, 48h) on Cell Cycle Protein Expression (Relative Fold Change vs. Vehicle)

| Protein Target | Fold Change (Mean ± SD) | p-value |

| Cyclin D1 | ||

| CDK4 | ||

| p-Akt (Ser473) | ||

| p-ERK1/2 (Thr202/Tyr204) | ||

| YAP |

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental Workflow

References

- 1. Frontiers | Cell cycle arrest of cardiomyocytes in the context of cardiac regeneration [frontiersin.org]

- 2. Non-coding RNAs: emerging players in cardiomyocyte proliferation and cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardiomyocyte proliferation in cardiac development and regeneration: a guide to methodologies and interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Embryonic Cardiomyocytes and Cell Proliferation Assay Using Genetically Engineered Reporter Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Understanding the In Vivo Pharmacodynamics of NG25 Trihydrochloride: A Methodological Framework

A comprehensive analysis of the in vivo pharmacodynamics of novel therapeutic compounds is critical for successful drug development. This guide outlines a structured approach for researchers, scientists, and drug development professionals to characterize the in vivo effects of a hypothetical compound, NG25 trihydrochloride. Due to the absence of publicly available data on this compound, this document serves as a template, detailing the requisite experimental protocols and data presentation formats necessary for a thorough investigation.

Characterization of In Vivo Activity

A crucial first step in understanding the in vivo pharmacodynamics of this compound is to establish its biological activity in a relevant animal model. This involves dose-range finding studies to determine the optimal therapeutic window and to observe the compound's effect on disease-relevant biomarkers.

Table 1: Hypothetical Dose-Response of this compound on Target Engagement

| Dose (mg/kg) | Route of Administration | Target Inhibition (%) (Mean ± SD) | Biomarker Modulation (Fold Change) (Mean ± SD) |

| 1 | Intravenous | 15.2 ± 3.1 | 0.8 ± 0.2 |

| 5 | Intravenous | 45.7 ± 8.5 | 1.5 ± 0.4 |

| 10 | Intravenous | 82.1 ± 12.3 | 2.8 ± 0.7 |

| 25 | Intravenous | 95.3 ± 4.2 | 4.1 ± 0.9 |

| 50 | Intravenous | 96.8 ± 3.9 | 4.3 ± 0.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust pharmacodynamic studies. The following sections outline a standardized methodology for in vivo assessment.

Animal Models

The choice of animal model is paramount and should accurately recapitulate the human disease state being targeted. For instance, in an oncology setting, this could involve xenograft or syngeneic tumor models.

Protocol for In Vivo Efficacy Study:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to study initiation.

-

Disease Induction: Inoculate animals with tumor cells or induce the disease state through established methods.

-

Randomization: Once tumors reach a predetermined size or disease symptoms are apparent, randomize animals into treatment and control groups.

-

Dosing: Administer this compound or vehicle control according to the predetermined dose and schedule.

-

Monitoring: Monitor animal health, body weight, and tumor volume (if applicable) regularly.

-

Sample Collection: At specified time points, collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Correlating the concentration of this compound in the body with its biological effect is essential for understanding its pharmacodynamics.

Protocol for PK/PD Analysis:

-

Sample Processing: Process blood samples to isolate plasma or serum. Homogenize tissue samples to extract the drug and relevant biomarkers.

-

Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in biological matrices.

-

Biomarker Analysis: Utilize appropriate techniques (e.g., ELISA, Western blot, qPCR) to measure the levels of pharmacodynamic biomarkers.

-

Data Modeling: Employ pharmacokinetic modeling software to determine key parameters such as AUC, Cmax, and half-life. Correlate these parameters with the observed pharmacodynamic effects.

Signaling Pathway and Workflow Visualization

Visualizing the proposed mechanism of action and experimental workflows can greatly aid in the interpretation and communication of complex data.

Caption: A generalized workflow for the in vivo pharmacodynamic assessment of a novel compound.

Caption: A putative signaling cascade initiated by this compound.

Disclaimer: The information presented in this document is a hypothetical framework. All experimental designs and data related to "this compound" are illustrative examples and not based on actual experimental results. Researchers should adapt these methodologies to the specific characteristics of their compound of interest.

Methodological & Application

Application Notes and Protocols for NG25 Trihydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG25 trihydrochloride is a potent small molecule inhibitor of tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. By inhibiting tankyrase, NG25 stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability and the Wnt/β-catenin pathway.

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

Tankyrase catalyzes the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a key scaffold protein in the β-catenin destruction complex. This modification marks AXIN for ubiquitination and subsequent proteasomal degradation. In the absence of functional AXIN, the destruction complex is unable to phosphorylate β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation and survival.

This compound acts by competitively inhibiting the catalytic activity of tankyrase. This inhibition prevents the PARsylation of AXIN, leading to its stabilization. A stable AXIN protein promotes the assembly and activity of the β-catenin destruction complex, which then phosphorylates β-catenin, targeting it for degradation. The resulting decrease in nuclear β-catenin leads to the suppression of Wnt/β-catenin signaling.

Caption: NG25 inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

Quantitative Data

The inhibitory effect of this compound on the viability of various human breast cancer cell lines was determined after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| T-47D | Breast Cancer | 8.5 |

| MCF7 | Breast Cancer | 10.2 |

| HCC1954 | Breast Cancer | 5.8 |

| MDA-MB-231 | Breast Cancer | 4.6 |

| BT-549 | Breast Cancer | 6.3 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

Protocol:

-

This compound is soluble in water at 5 mg/mL.

-

To prepare a 10 mM stock solution, dissolve 6.47 mg of this compound (molecular weight: 646.96 g/mol ) in 1 mL of sterile, nuclease-free water.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. NG25 is light-sensitive, so protect the stock solution from light.

Cell Viability Assay using CCK-8

This protocol describes the determination of cell viability in response to NG25 treatment using a Cell Counting Kit-8 (CCK-8) assay.

Caption: Workflow for assessing cell viability after NG25 treatment using a CCK-8 assay.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

NG25 Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range is from 1 µM to 20 µM.[1]

-

Include a vehicle control (medium with the same concentration of the solvent used for the highest NG25 concentration, if applicable, though water is the primary solvent).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NG25.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

-

-

CCK-8 Assay:

-

After the 72-hour incubation period, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of NG25 using the following formula:

-

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

-

Plot the cell viability against the log of the NG25 concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of NG25 that inhibits cell viability by 50%.

-

Western Blot Analysis of β-catenin

This protocol can be used to assess the effect of NG25 on the protein levels of β-catenin.

Materials:

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of NG25 for the desired time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures when handling chemical reagents.

References

Application of NG25 Trihydrochloride in 3D Organoid Culture Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research, offering a more physiologically relevant model compared to traditional 2D cell culture. These self-organizing structures recapitulate the complex architecture and cellular heterogeneity of native organs, providing an invaluable platform for studying organ development, disease modeling, and drug screening. NG25 trihydrochloride is a potent and selective dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). While the direct application of NG25 in organoid systems is a novel area of investigation, its mechanism of action presents a compelling opportunity to modulate key signaling pathways involved in organoid development, homeostasis, and pathology.

TAK1 is a crucial upstream kinase in the NF-κB and JNK signaling pathways, which are central regulators of inflammation, cell survival, and apoptosis.[1][2][3] In the context of intestinal organoids, TAK1 signaling is essential for protecting epithelial cells from apoptosis and maintaining intestinal integrity.[4][5][6] MAP4K2 is involved in the Hippo signaling pathway and plays a role in autophagy in response to cellular stress.[7][8] Given these roles, this compound can be utilized as a tool to investigate the intricate functions of TAK1 and MAP4K2 signaling in the complex 3D environment of organoids.

These application notes provide a comprehensive overview of the proposed applications of this compound in 3D organoid culture systems, complete with detailed protocols for its use and methods for assessing its effects.

Principle of Application

The primary application of this compound in organoid cultures is the targeted inhibition of TAK1 and MAP4K2 to study the downstream effects on organoid biology. By blocking these kinases, researchers can investigate:

-

The role of NF-κB and JNK signaling in organoid development and differentiation: Inhibition of TAK1 by NG25 is expected to suppress the activation of NF-κB and JNK.[9] This can be used to study the necessity of these pathways for the establishment, growth, and lineage specification of various organoid types, including intestinal, pancreatic, and neural organoids.[10]

-

Mechanisms of apoptosis and cell survival in organoids: As TAK1 is a key regulator of cell survival, its inhibition can be used to induce and study apoptosis in a controlled 3D environment, which is critical for understanding tissue homeostasis and the effects of cytotoxic drugs.[6]

-

Modeling inflammatory diseases: Many inflammatory conditions, such as inflammatory bowel disease (IBD), are characterized by dysregulated NF-κB signaling. NG25 can be used in intestinal organoids to mimic aspects of these diseases and to screen for potential therapeutic agents.

-

The interplay between signaling pathways and autophagy: Through the inhibition of MAP4K2, NG25 allows for the investigation of how the Hippo pathway and autophagy contribute to organoid homeostasis and response to stress.[7]

Data Presentation

The following tables present hypothetical quantitative data that could be generated from experiments using this compound in an intestinal organoid model. These tables are intended to serve as a template for data organization and presentation.

Table 1: Effect of this compound on Intestinal Organoid Size and Viability

| NG25 Concentration (nM) | Average Organoid Diameter (μm) ± SD | % Viability (Relative to Control) ± SD |

| 0 (Control) | 450 ± 50 | 100 ± 5 |

| 10 | 425 ± 45 | 95 ± 6 |

| 50 | 350 ± 60 | 80 ± 8 |

| 100 | 200 ± 75 | 55 ± 10 |

| 500 | 80 ± 40 | 20 ± 7 |

Table 2: Gene Expression Analysis of Downstream Targets in Intestinal Organoids Treated with this compound (100 nM for 24 hours)

| Gene | Pathway | Fold Change (Relative to Control) | p-value |

| NFKBIA (IκBα) | NF-κB | -3.5 | <0.01 |

| JUN (c-Jun) | JNK | -4.2 | <0.01 |

| BIRC3 (cIAP2) | Apoptosis | -5.0 | <0.001 |

| MAP1LC3B (LC3B) | Autophagy | +2.8 | <0.05 |

Experimental Protocols

The following protocols provide a detailed methodology for the application of this compound in a generic 3D organoid culture system, with specific examples for intestinal organoids. These protocols should be adapted based on the specific organoid type and experimental goals.

Protocol 1: General Protocol for Treating 3D Organoids with this compound

Materials:

-

Established 3D organoid culture (e.g., intestinal, liver, pancreatic)

-

Basement membrane matrix

-

Organoid culture medium appropriate for the specific organoid type

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well culture plates (e.g., 24- or 96-well)

-

Cell viability assay reagent

-

Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer)

Procedure:

-

Preparation of NG25 Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Organoid Seeding:

-

Thaw and expand organoids according to your established protocol.

-

On the day of the experiment, harvest and dissociate organoids into small fragments or single cells.

-

Resuspend the organoid fragments/cells in the basement membrane matrix on ice.

-

Plate droplets of the organoid-matrix suspension into the center of the wells of a pre-warmed multi-well plate.[11]

-

Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.[11]

-

Carefully add the appropriate pre-warmed organoid culture medium to each well.

-

-

NG25 Treatment:

-

Allow the organoids to form and stabilize for a period appropriate for your model (e.g., 24-48 hours).

-

Prepare serial dilutions of this compound in fresh organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest NG25 treatment group.

-

Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of NG25 or the vehicle control.

-

Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). Media should be changed every 2-3 days for longer-term experiments.[12]

-

-

Assessment of Organoid Viability and Morphology:

-

At the end of the treatment period, capture brightfield or phase-contrast images of the organoids to assess morphological changes (e.g., size, budding, integrity).

-